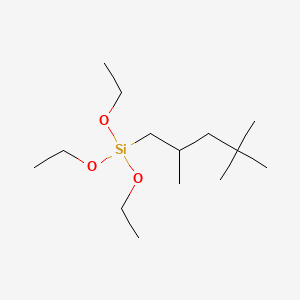
Triethoxy(2,4,4-trimethylpentyl)silane
説明
Triethoxy(2,4,4-trimethylpentyl)silane is a silicon-based compound that is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of related silane compounds, which can be used to infer some aspects of the compound . For instance, silanes with triethoxy groups are often used as precursors for surface modification and as silylation reagents due to their ability to form Si-O-Si linkages, as seen in the synthesis of tris(mercaptomethyl)(2,4,6-trimethoxyphenyl)silane .
Synthesis Analysis
The synthesis of silane compounds typically involves the reaction of chlorosilanes with the appropriate organic ligands. For example, tris(mercaptomethyl)(2,4,6-trimethoxyphenyl)silane was synthesized from its corresponding tris(chloromethyl)silane . Similarly, the synthesis of triethoxy(3-isothiocyanatopropyl)silane was achieved by reacting triethoxy(3-aminopropyl)silane with carbon disulfide and ortho-chloroethyl formate . These methods suggest that triethoxy(2,4,4-trimethylpentyl)silane could be synthesized through analogous reactions involving the corresponding chlorosilane and alcohol components.
Molecular Structure Analysis
The molecular structure of silane compounds is often characterized using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the structure of tris(mercaptomethyl)(2,4,6-trimethoxyphenyl)silane was elucidated using NMR and single-crystal X-ray diffraction . These techniques provide detailed information about the bonding and geometry of the silicon center and its substituents.
Chemical Reactions Analysis
Silane compounds can participate in various chemical reactions, particularly those involving the cleavage of Si-C or Si-O bonds. The 2,4,6-trimethoxyphenyl group has been used as a protecting group for silicon, and its selective cleavage was studied in the presence of other acid-labile groups . Additionally, the reactivity of silanes with different nucleophiles under mild acidic conditions has been explored, demonstrating their potential in selective silylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of silane compounds are influenced by their molecular structure. For example, the presence of triethoxy groups typically makes silanes moisture-sensitive and reactive towards hydrolysis, leading to the formation of silanols and the release of ethanol. The silylation potential of silanes, as well as their stability and solubility, are important characteristics for their application in surface modification and the synthesis of functional materials . The volatility and solubility of silane-based ligands in various matrices are also critical for their use in applications such as the synthesis of transparent, air-stable liquid complexes .
科学的研究の応用
Summary of the Application
Triethoxy(2,4,4-trimethylpentyl)silane is used in the preparation of siloxane-TiO2 hybrid nanocomposites . These nanocomposites have potential applications in various fields due to their unique properties such as high thermal stability, excellent mechanical strength, and resistance to UV radiation.
Methods of Application or Experimental Procedures
2. Flammability and Explosibility Studies
Summary of the Application
Triethoxy(2,4,4-trimethylpentyl)silane is studied for its flammability and explosibility characteristics . Understanding these properties is crucial for ensuring safe handling and storage of the chemical in industrial settings.
Methods of Application or Experimental Procedures
3. Waterproofing Agent
Summary of the Application
Triethoxy(2,4,4-trimethylpentyl)silane is used as a waterproofing agent . It forms a hydrophobic layer on the surface of materials, preventing water absorption and enhancing durability.
Results or Outcomes
The treated material exhibits enhanced resistance to water absorption, which can improve its durability and lifespan .
4. Filler in Polymer Composites
Summary of the Application
Triethoxy(2,4,4-trimethylpentyl)silane is used as a filler in polymer composites . It can improve the mechanical properties of the composite material.
Results or Outcomes
The resulting composite material exhibits improved mechanical properties, such as increased tensile strength and modulus .
5. Adhesive
Summary of the Application
Triethoxy(2,4,4-trimethylpentyl)silane is used in the formulation of adhesives . It can enhance the bonding strength and durability of the adhesive.
Results or Outcomes
The resulting adhesive exhibits improved bonding strength and durability .
6. Paint and Coating
Summary of the Application
Triethoxy(2,4,4-trimethylpentyl)silane is used in the formulation of paints and coatings . It can enhance the durability and weather resistance of the paint or coating.
Results or Outcomes
The resulting paint or coating exhibits improved durability and weather resistance .
Safety And Hazards
Triethoxy(2,4,4-trimethylpentyl)silane is a flammable liquid and vapor. It should be stored under inert gas and away from heat/sparks/open flames/hot surfaces. It should be kept in a well-ventilated place and kept cool. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
特性
IUPAC Name |
triethoxy(2,4,4-trimethylpentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3Si/c1-8-15-18(16-9-2,17-10-3)12-13(4)11-14(5,6)7/h13H,8-12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZSHGZRSZICIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(C)CC(C)(C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865769 | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Triethoxy(2,4,4-trimethylpentyl)silane | |
CAS RN |
35435-21-3 | |
| Record name | Triethoxy(2,4,4-trimethylpentyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35435-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035435213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, triethoxy(2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(2,4,4-trimethylpentyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



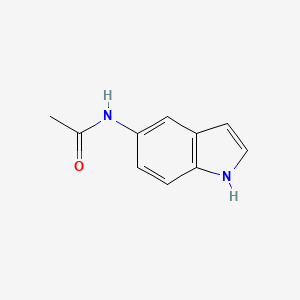



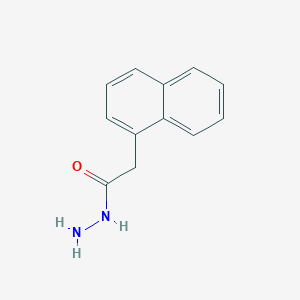
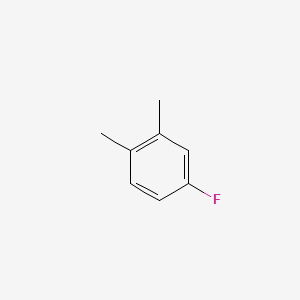
![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)
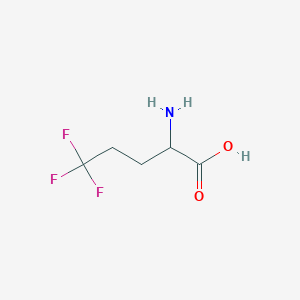
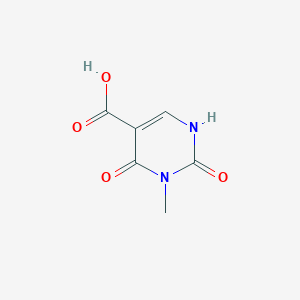
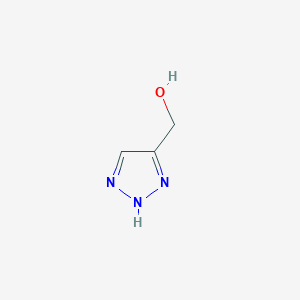
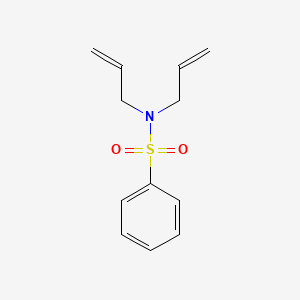
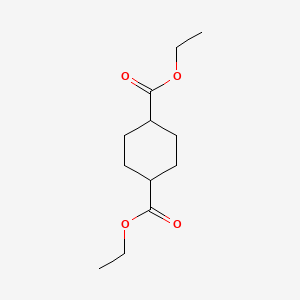
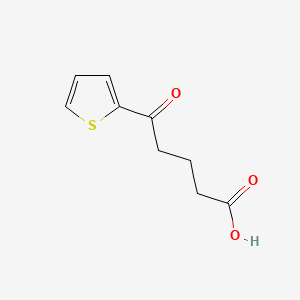
![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B1295707.png)